molecular formula C23H27FN4O4.2HCl B1191905 CCT 241533 dihydrochloride

CCT 241533 dihydrochloride

Cat. No.: B1191905
M. Wt: 515.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Potent Chk2 inhibitor (IC50 = 3 nM). Shows >63-fold selectivity for Chk1 over Chk2 and a panel of 84 other kinases. Inhibits Chk2 activation in response to etoposide-induced DNA damage in HT29 cells. Blocks ionizing radiation-induced apoptosis of mouse thymocytes.

Scientific Research Applications

1. Closed Chamber Technique in Pharmacokinetics

CCT 241533 dihydrochloride has been studied in the context of the "closed chamber technique" (CCT) for investigating pharmacokinetics of volatile substances. This technique allows in vivo and in vitro examination of uptake, excretion, and metabolism of gases and vapors, providing insights into the pharmacokinetics of various substances including this compound (Filser, 2006).

2. Chemical Reaction Studies

This compound has been involved in studies focused on the chemical reactions at a molecular level. This includes the investigation of bond breaking in molecules such as acetylene, where the role of this compound in facilitating or inhibiting such reactions is analyzed (Lauhon & Ho, 2000).

3. Inhibition of Amyloid Fiber Assembly

Research indicates that this compound may play a role in the inhibition of amyloid fiber assembly, which is significant in the study of neurodegenerative diseases like Parkinson's and Huntington's. This suggests a potential therapeutic application of this compound in the treatment or management of these diseases (Sot et al., 2017).

4. Photocatalysis Studies

This compound has been used in studies exploring photocatalysis, particularly in the degradation of chloromethanes in aqueous solutions. This research is crucial in understanding environmental remediation processes and the role of this compound in such chemical reactions (Hsiao, Lee & Ollis, 1983).

Properties

Molecular Formula

C23H27FN4O4.2HCl

Molecular Weight

515.41

Synonyms

(3R,4S)-4-[[2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol dihydrochloride

Origin of Product

United States

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